4-Cyanonicotinic acid
Overview
Description
4-Cyanonicotinic acid is a chemical compound that is related to the field of organic chemistry and is of interest due to its potential applications in various chemical syntheses. While the provided papers do not directly discuss 4-cyanonicotinic acid, they do provide insights into related compounds and their syntheses, which can be informative for understanding the broader context of nitrile-containing compounds and their derivatives.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding how 4-cyanonicotinic acid might be synthesized. For instance, the synthesis of 4-amino-4-cyanobutyric acid involves the use of precursors such as K13C15N and succinic semialdehyde, along with ammonia, in cultures of a psychrophilic basidiomycete . This process is catalyzed by cell-free extracts, indicating the potential for enzymatic synthesis pathways. Additionally, a domino reaction involving alpha,beta-acetylenic gamma-hydroxy nitriles with arenecarboxylic acids has been shown to produce 4-cyano-3(2H)-furanones . This reaction sequence includes intramolecular transesterification and Claisen condensation, which could be relevant for the synthesis of 4-cyanonicotinic acid derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-cyanonicotinic acid can be elucidated using techniques such as X-ray diffraction. For example, the multicomponent condensation of cyclopentylidene- or cyclohexylidenemalononitrile with cyanoacetic acid amides or thioamides leads to the formation of 4-spirocyclopentane- and 4-spirocyclohexanenicotinic acid nitriles and amides, with their structures confirmed by X-ray diffraction . This suggests that the molecular structure of 4-cyanonicotinic acid could also be analyzed using similar methods to determine its precise configuration.
Chemical Reactions Analysis
The chemical reactions involving nitrile-containing compounds are diverse and can lead to various products. For instance, the compound 4-amino-4-cyanobutyric acid is not only synthesized from precursors but is also a precursor itself for glutamate, indicating its role in biochemical pathways . The domino reaction that produces 4-cyano-3(2H)-furanones also highlights the reactivity of nitriles in the presence of other functional groups and the potential for complex transformations . These examples provide insights into the types of chemical reactions that 4-cyanonicotinic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-cyanonicotinic acid can be inferred from related compounds. For example, the synthesis of 2-aminonicotinic acid involves a four-step method with specific reaction conditions that affect the yield and purity of the final product . The optimization of reaction conditions, such as the choice of oxidant and temperature, is crucial for achieving high purity and yield. Similarly, the preparation of isonicotinic acid involves chemical oxidation processes that highlight the importance of clean processes and the availability of starting materials . These factors are likely to be relevant for the synthesis and characterization of 4-cyanonicotinic acid as well.
Scientific Research Applications
Application 1: Pseudopeptides based on nicotinic acid with 4-amidoxime unit
- Summary of the Application: 4-Cyanonicotinic acid is used in the synthesis of pseudopeptides, which are compounds that mimic the structure and function of peptides. These pseudopeptides are coupling products of nicotinic acid with amino acid esters bearing an amidoxime function at position 4 .
- Methods of Application or Experimental Procedures: The carbodiimide-mediated coupling of 4-cyanonicotinic acid with L-amino acid methyl esters takes place with the predominant formation of bicyclic compounds. Under the action of hydroxylamine, they undergo pyrrolidine cycle opening with the formation of pseudopeptides .
- Results or Outcomes: Amidoximes serve as amidine precursors due to their ability to be reduced by mARC-containing enzyme system to the amidines, which are effective mimetics of the guanidine moiety of arginine in the development of anticoagulant drugs .
Application 2: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products
- Summary of the Application: Niacinamide, a derivative of 4-Cyanonicotinic acid, is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells. It has become a key functional ingredient in diverse skincare products and cosmetics .
- Methods of Application or Experimental Procedures: Niacinamide is used in skincare products and cosmetics. It plays a pivotal role in NAD+ synthesis, notably contributing to redox reactions and energy production in cutaneous cells .
- Results or Outcomes: Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation. It may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging .
Application 3: Synthesis of Nicotinic Acid
- Summary of the Application: 4-Cyanonicotinic acid is used in the synthesis of nicotinic acid .
- Methods of Application or Experimental Procedures: The use of hyper induced whole cell nitrilase of G. terrae as biocatalyst (10 U per ml reaction) to synthesize nicotinic acid from 3-cyanopyridine in a fed batch reaction at one litre scale .
- Results or Outcomes: The process resulted in the accumulation of 1.65 M (202 g) nicotinic acid in 330 min .
Application 4: Electrophilic Cyanide-Transfer Reagents
- Summary of the Application: 4-Cyanonicotinic acid is used in the development of electrophilic cyanide-transfer reagents. These reagents have become a versatile strategy to access important structural motives in a complementary way compared to other methods .
- Methods of Application or Experimental Procedures: The use of electrophilic cyanide-transfer reagents has been very successfully employed for the cyanation of different nucleophiles .
- Results or Outcomes: This method has now become a powerful synthetic tool even with respect to asymmetric transformations .
Application 5: Antibacterial Properties
- Summary of the Application: 4-Aminocinnamic acid, a derivative of 4-Cyanonicotinic acid, is grafted onto certain fibers to endow them with robust and sustained antibacterial properties .
- Methods of Application or Experimental Procedures: The grafting process is efficient, green, and easy to operate both in the work-up stage and purification .
- Results or Outcomes: The material with grafted 4-aminocinnamic acid has shown advantageous antibacterial properties for use in relevant applications .
Safety And Hazards
The safety data sheet for a related compound, nicotinic acid, indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It’s also harmful to aquatic life . While this information may not directly apply to 4-Cyanonicotinic Acid, it provides some insight into the potential hazards of related compounds.
Future Directions
The future directions for research on 4-Cyanonicotinic Acid and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . For instance, the development of more efficient and sustainable methods for the synthesis of nicotinic acid derivatives could be a valuable area of research .
Relevant Papers Several papers have been published on topics related to 4-Cyanonicotinic Acid. For instance, one paper discusses the carbodiimide-mediated coupling of 4-cyanonicotinic acid with L-amino acid methyl esters . Another paper presents the preparation, characterization, and antibacterial properties of 4-aminocinnamic acid-modified cellulose fibers . These papers provide valuable insights into the properties and potential applications of 4-Cyanonicotinic Acid and related compounds.
properties
IUPAC Name |
4-cyanopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDLDWUKSYREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479396 | |
Record name | 4-Cyanonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanonicotinic acid | |
CAS RN |
827616-51-3 | |
Record name | 4-Cyanonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyanopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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